An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2-fluorophenyl)thiourea. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental protocols, structured data, and visual representations of key processes.
Introduction
1-(2-Fluorophenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The incorporation of a fluorine atom into the phenyl ring can enhance the metabolic stability and binding affinity of the molecule to biological targets. This guide details a reliable method for the synthesis of 1-(2-fluorophenyl)thiourea and provides a thorough summary of its characterization data.
Synthesis of 1-(2-Fluorophenyl)thiourea
The synthesis of 1-(2-fluorophenyl)thiourea can be achieved through the reaction of 2-fluorophenyl isothiocyanate with ammonia. A more common and often higher-yielding laboratory method involves the reaction of 2-fluoroaniline with a suitable thiocarbonyl transfer reagent. A well-established method for the synthesis of N-aryl thioureas involves the in-situ formation of an isothiocyanate from the corresponding amine, or the reaction of an amine with a commercially available isothiocyanate.
A plausible and detailed synthetic protocol, adapted from general methods for thiourea synthesis, is provided below.
Experimental Protocol: Synthesis from 2-Fluoroaniline
This protocol is based on the widely used method of reacting an aromatic amine with ammonium thiocyanate in the presence of an acid catalyst.
Materials:
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2-Fluoroaniline
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Ammonium thiocyanate
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Hydrochloric acid (concentrated)
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Ethanol
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Deionized water
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
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Beakers and other standard laboratory glassware
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoroaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of ethanol.
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Slowly add concentrated hydrochloric acid (5 mL) to the mixture while stirring.
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.
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A white to off-white precipitate of 1-(2-fluorophenyl)thiourea will form.
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Collect the crude product by vacuum filtration using a Buchner funnel.
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Wash the product with cold deionized water (3 x 50 mL) to remove any unreacted salts.
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Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified 1-(2-fluorophenyl)thiourea.
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Dry the purified product in a vacuum oven at a temperature below its melting point.
Diagram of the Synthesis Workflow:
Characterization of 1-(2-Fluorophenyl)thiourea
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key characterization data for 1-(2-fluorophenyl)thiourea.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₇FN₂S |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 656-32-6 |
| Appearance | White to off-white solid |
| Elemental Analysis | C: 49.40%, H: 4.15%, F: 11.16%, N: 16.46%, S: 18.84%[3] |
| Mass Spectrometry (m/z) | 170.03 (M⁺, 100.0%), 171.03 (M⁺+1, 7.6%), 172.03 (M⁺+2, 4.5%)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm. The NH and NH₂ protons will likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is expected to resonate downfield, typically in the range of δ 180-185 ppm. The aromatic carbons will appear in the region of δ 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in the table below. An FTIR spectrum for this compound is noted as available from Bio-Rad Laboratories, Inc.[4]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching vibrations |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1600 | N-H bending vibrations |
| ~1500 | C=C aromatic ring stretching |
| ~1250 | C-N stretching |
| ~1100 | C=S stretching |
| ~750 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of 1-(2-fluorophenyl)thiourea.[3]
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a range of biological activities, including anticancer effects.[1][2] Studies on various N-arylthioureas have shown that these compounds can induce apoptosis in cancer cells.[2] While a specific signaling pathway for 1-(2-fluorophenyl)thiourea has not been definitively elucidated in the available literature, a plausible mechanism involves the modulation of key cellular signaling pathways that regulate cell proliferation and apoptosis.
One such representative pathway is the MAPK/ERK pathway, which is often dysregulated in cancer. Thiourea derivatives may exert their anticancer effects by interfering with this pathway, leading to the activation of downstream apoptotic effectors like caspase-3.[5]
Diagram of a Representative Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staigent.com [staigent.com]
- 4. (2-Fluorophenyl)thiourea | C7H7FN2S | CID 2737500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
